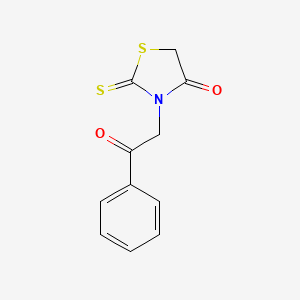
3-Phenacyl-2-thioxo-thiazolidin-4-one
Cat. No. B8386916
M. Wt: 251.3 g/mol
InChI Key: SOVSHRRQAQJMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07781463B2
Procedure details


Reagents: Rhodanine (133 mg, 1 mmol), K2CO3 (excess) and acetophenone bromide (199 mg, 1 mmol) in 25 ml of acetone.


Name
acetophenone bromide
Quantity
199 mg
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[S:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[S:3].C([O-])([O-])=O.[K+].[K+].[Br-].[C:15]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=[O:17])[CH3:16]>CC(C)=O>[CH2:16]([N:4]1[C:5](=[O:6])[CH2:7][S:1][C:2]1=[S:3])[C:15]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:17] |f:1.2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
133 mg
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=S)NC(=O)C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Step Three
|
Name
|
acetophenone bromide
|
|
Quantity
|
199 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].C(C)(=O)C1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C(=O)C1=CC=CC=C1)N1C(SCC1=O)=S
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
